2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a triazine ring, furyl groups, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Furyl Groups: The furyl groups are introduced via substitution reactions, often using furyl halides or furyl boronic acids.
Attachment of the Trimethoxyphenyl Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trimethoxyphenyl group to the triazine ring.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The furyl and trimethoxyphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halides, boronic acids, and organometallic reagents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt:
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound features a similar triazine core but with different substituents.
Uniqueness
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl moiety, in particular, may contribute to its potential therapeutic effects.
Properties
Molecular Formula |
C22H20N4O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O6S/c1-28-16-10-13(11-17(29-2)21(16)30-3)23-18(27)12-33-22-24-19(14-6-4-8-31-14)20(25-26-22)15-7-5-9-32-15/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
ZSRWNYKNGCMWQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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